Methyl 3-fluoro-6-iodo-2-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

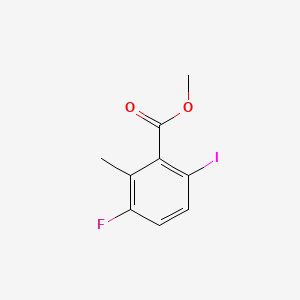

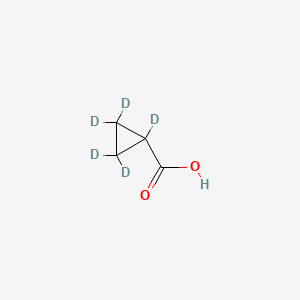

“Methyl 3-fluoro-6-iodo-2-methylbenzoate” is a chemical compound with the CAS Number: 1262417-94-6 . It has a linear formula of C9H8FIO2 .

Synthesis Analysis

The synthesis of “Methyl 3-fluoro-6-iodo-2-methylbenzoate” involves a reaction of 3-fluoro-6-iodo-2-methylbenzoic acid in DCM with oxalyl dichloride and DMF. The mixture is stirred at room temperature for 0.5 h, then concentrated. The residue is dissolved in methanol and the mixture is stirred at room temperature for 18 h .Molecular Structure Analysis

The molecular structure of “Methyl 3-fluoro-6-iodo-2-methylbenzoate” is represented by the linear formula C9H8FIO2 .Physical And Chemical Properties Analysis

“Methyl 3-fluoro-6-iodo-2-methylbenzoate” has a molecular weight of 294.06 . It has a number of heavy atoms: 13, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.22, a number of rotatable bonds: 2, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 0.0 .Applications De Recherche Scientifique

Anaerobic Degradation of Aromatic Compounds

Research by Londry and Fedorak (1993) explored the use of fluorinated compounds to detect aromatic metabolites in a methanogenic consortium, revealing a novel demethylation reaction in the degradation pathway of m-cresol. This study suggests potential applications in environmental bioremediation and understanding microbial degradation processes (Londry & Fedorak, 1993).

Pharmaceutical Synthesis

Research by Chapman, Clarke, and Sawhney (1968) on benzo[b]thiphen derivatives for pharmacological applications indicates the potential use of similar fluorinated and iodinated benzene derivatives in drug synthesis and design (Chapman, Clarke, & Sawhney, 1968).

Fluorescent Probes in Cell Imaging

Mottram et al. (2007) reported on the synthesis of fluorophores for labeling intracellular targets. The study's use of iodinated methylbenzoate derivatives indicates potential applications in cellular imaging and diagnostics (Mottram et al., 2007).

Chemical Synthesis and Analysis

Research by Daniewski, Liu, Püntener, and Scalone (2002) developed efficient methods for preparing chloro-methylbenzoic acid, suggesting applications in organic synthesis and chemical analysis (Daniewski et al., 2002).

Sensing and Detection Technologies

Ye et al. (2014) synthesized a fluorogenic chemosensor for detecting metal ions, indicating the potential use of similar compounds in sensing technologies and environmental monitoring (Ye et al., 2014).

Thermochemistry and Material Sciences

Zherikova and Verevkin (2019) evaluated the thermodynamic properties of halogen-substituted benzoic acids, suggesting applications in material science and the assessment of chemical fate in the environment (Zherikova & Verevkin, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-fluoro-6-iodo-2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOLMYRVVIYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736584 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

CAS RN |

1262417-94-6 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B595089.png)